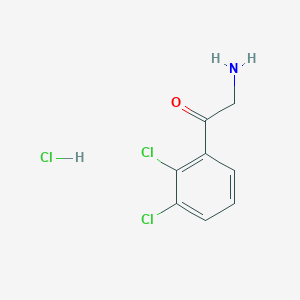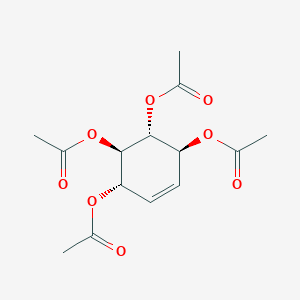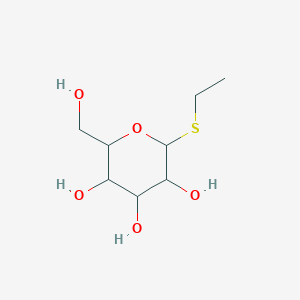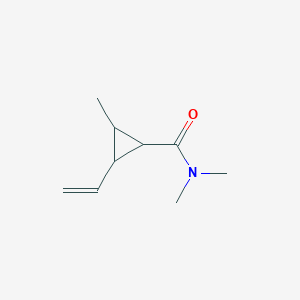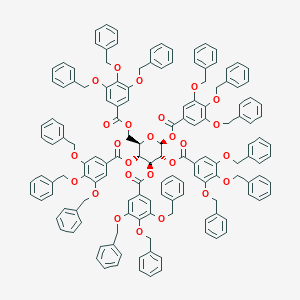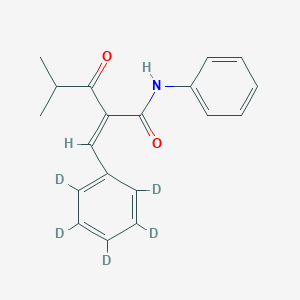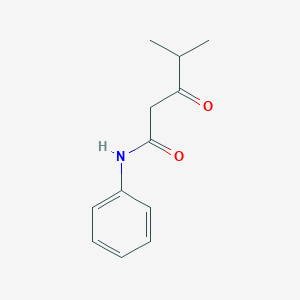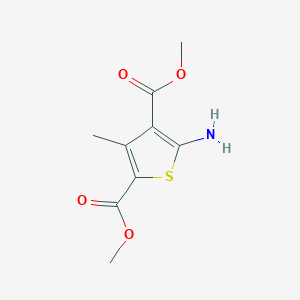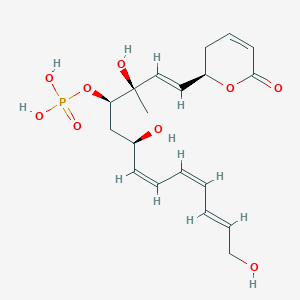![molecular formula C7H9NO5 B017008 2-Butensäure, 4-[(2-Carboxyethyl)amino]-4-oxo-, (2Z)- CAS No. 57079-11-5](/img/structure/B17008.png)
2-Butensäure, 4-[(2-Carboxyethyl)amino]-4-oxo-, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- is a derivative of 2-butenoic acid. This compound is significant in the fields of biochemistry and medicinal chemistry due to its various biological activities, including enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: Its derivatives are studied for their enzyme inhibition properties.
Industry: Used in the synthesis of various chemical products.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- are not extensively detailed in the available literature. it is known that derivatives of 2-butenoic acid can be synthesized through various organic reactions involving carboxylic acids and amides. Industrial production methods would likely involve similar organic synthesis techniques, optimized for large-scale production.
Analyse Chemischer Reaktionen
2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid and amide groups.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- exerts its effects involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- include other derivatives of 2-butenoic acid. These compounds share similar structural features but may differ in their specific biological activities and chemical properties. The uniqueness of 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- lies in its specific substitution pattern, which imparts distinct biological and chemical characteristics.
Eigenschaften
CAS-Nummer |
57079-11-5 |
|---|---|
Molekularformel |
C7H9NO5 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
(Z)-4-(2-carboxyethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H9NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-2H,3-4H2,(H,8,9)(H,10,11)(H,12,13)/b2-1- |
InChI-Schlüssel |
JYXLDXBKFBWKOV-UPHRSURJSA-N |
SMILES |
C(CNC(=O)C=CC(=O)O)C(=O)O |
Isomerische SMILES |
C(CNC(=O)/C=C\C(=O)O)C(=O)O |
Kanonische SMILES |
C(CNC(=O)C=CC(=O)O)C(=O)O |
Synonyme |
(2Z)-4-[(2-Carboxyethyl)amino]-4-oxo-2-butenoic Acid; _x000B_N-(2-Carboxyethyl)maleamic Acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


